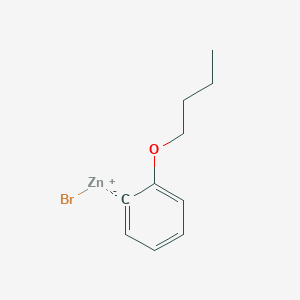![molecular formula C20H23N5OS B14897158 1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide typically involves multiple steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate. This reaction forms an intermediate thiourea, which then undergoes cyclization in the presence of a base to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.
Applications De Recherche Scientifique
N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antineoplastic and antimonoamineoxidase activities.
Materials Science: The unique spiro structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with various biological targets are of interest for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, its antineoplastic activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes essential for tumor growth . The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane): This compound shares a similar spiro structure and has been studied for its antineoplastic properties.
Indole Derivatives: These compounds also exhibit a range of biological activities and have a similar heterocyclic structure
Uniqueness
What sets N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide apart is its specific spiro linkage and the presence of both hydrazine and carbothioamide functional groups
Propriétés
Formule moléculaire |
C20H23N5OS |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1-[(4-oxospiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-2-yl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C20H23N5OS/c1-2-11-21-19(27)25-24-18-22-16-14-8-4-3-7-13(14)12-20(9-5-6-10-20)15(16)17(26)23-18/h2-4,7-8H,1,5-6,9-12H2,(H2,21,25,27)(H2,22,23,24,26) |
Clé InChI |
RNEWXADXYFIRSO-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=S)NNC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

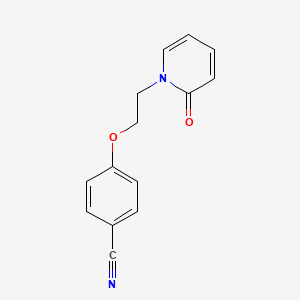
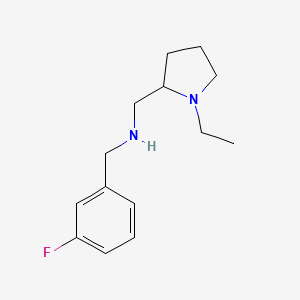
![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
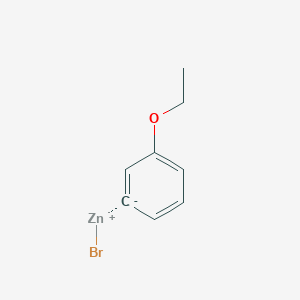
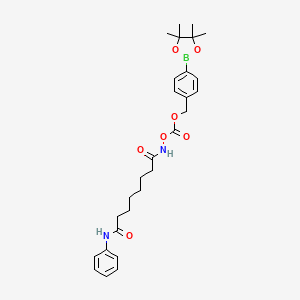
![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)
![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
